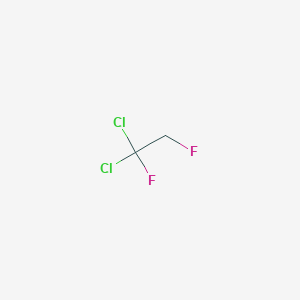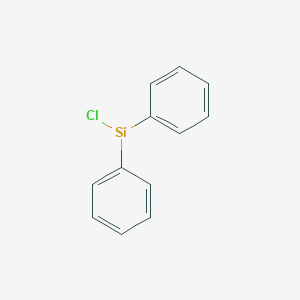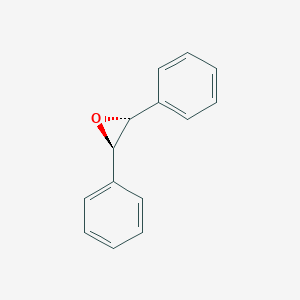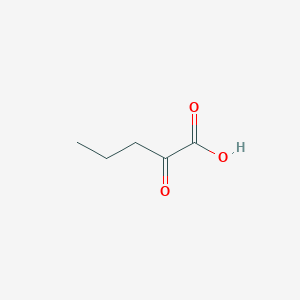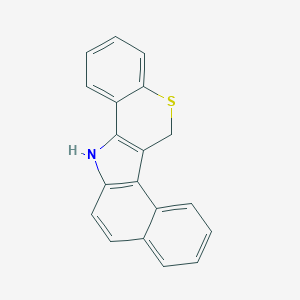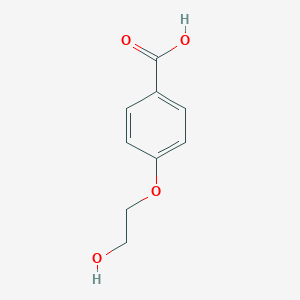
4-(2-羟基乙氧基)苯甲酸
概述
描述
4-(2-Hydroxyethoxy)benzoic acid is a chemical compound with the molecular formula C9H10O4 . It is functionally related to terephthalic acid and ethylene glycol .
Molecular Structure Analysis
The molecular structure of 4-(2-hydroxyethoxy)benzoic acid consists of a benzene ring substituted with a carboxylic acid group (-COOH) and a 2-hydroxyethoxy group (-OCH2CH2OH) . The compound has a molecular weight of 182.17 g/mol .Physical And Chemical Properties Analysis
4-(2-hydroxyethoxy)benzoic acid is a solid at room temperature . It has a density of 1.3±0.1 g/cm3, a boiling point of 371.7±17.0 °C at 760 mmHg, and a flash point of 153.2±14.4 °C . It has 2 hydrogen bond donors, 4 hydrogen bond acceptors, and 4 freely rotating bonds .科学研究应用
复合物形成和药物传递
4-(2-羟基乙氧基)苯甲酸及其衍生物,如2-(4-羟基苯偶氮)苯甲酸,已显示出与α环糊精等分子形成复合物的潜力。这种相互作用表明这些衍生物可以用于药物传递系统,增强药物化合物的溶解性和稳定性。复合物形成已在固体和溶液形式中得到证明,表明其作为载体系统的多功能性(Dikmen, 2021)。
光物理性质
4-(2-羟基乙氧基)苯甲酸的衍生物已用于合成镧系配位化合物,以研究不同取代基对光物理性质的影响。这些研究在材料科学和光致发光等领域具有重要意义,有助于开发具有特定光学性质的新材料(Sivakumar et al., 2010)。
活性氧物种检测
4-(2-羟基乙氧基)苯甲酸的某些衍生物,如HPF和APF,已被合成并用作新型荧光探针。这些探针擅长于选择性地检测高反应性氧物种(hROS),这在各种生物和化学应用中至关重要。能够区分和可视化这些物种在活细胞中的潜力凸显了这些化合物在生物研究和诊断中的潜力(Setsukinai et al., 2003)。
电位滴定和数据处理
包括4-(2-羟基乙氧基)苯甲酸衍生物在内的羟基苯甲酸已使用电位滴定结合人工神经网络校准进行分析。这种方法展示了这些化合物在分析化学中的潜力,特别是在复杂混合物的准确和高效分析中(Aktaş & Yaşar, 2004)。
分子印迹聚合物
4-(2-羟基乙氧基)苯甲酸的衍生物已被用于设计分子印迹聚合物,特别用于去除新兴污染物,如对羟基苯甲酸,对羟基苯甲酸是对羟基苯甲酸的代谢产物。这些研究突显了这些化合物在环境修复和污染控制中的潜力(Das et al., 2021)。
安全和危害
4-(2-hydroxyethoxy)benzoic acid is classified as a skin irritant and may cause serious eye damage . It may also cause damage to organs through prolonged or repeated exposure if inhaled . Safety measures should be taken while handling this compound, including avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .
属性
IUPAC Name |
4-(2-hydroxyethoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c10-5-6-13-8-3-1-7(2-4-8)9(11)12/h1-4,10H,5-6H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLIQIXIBZLTPGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)OCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25585-19-7 | |
| Record name | Benzoic acid, 4-(2-hydroxyethoxy)-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25585-19-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID00401831 | |
| Record name | 4-(2-hydroxyethoxy)benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00401831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-hydroxyethoxy)benzoic Acid | |
CAS RN |
1711-24-6 | |
| Record name | 4-(2-hydroxyethoxy)benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00401831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details










Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

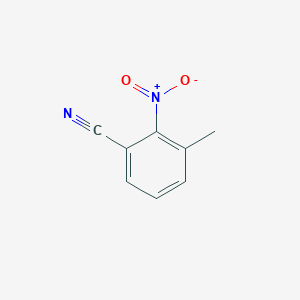
![(5S,8R,9S,10S,13R,14S,17R)-10,13-Dimethyl-17-[(2R)-6-methylheptan-2-yl]spiro[1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]](/img/structure/B167914.png)
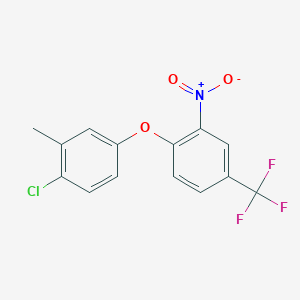
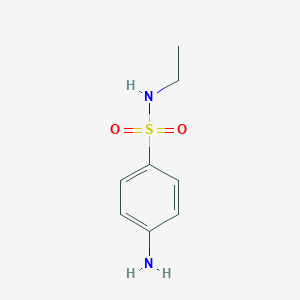
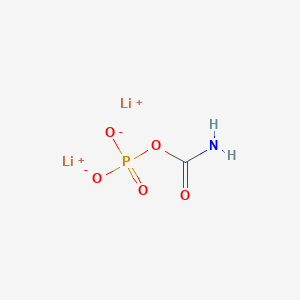
![2-Methyl-3,5,7,8,9-pentazabicyclo[4.3.0]nona-2,4,6,8-tetraene](/img/structure/B167925.png)
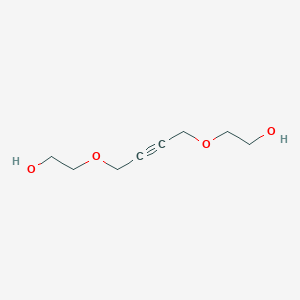
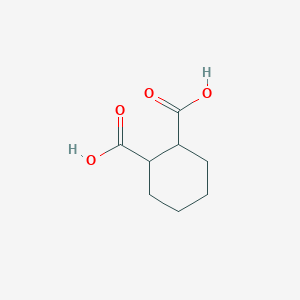
![[2,6':2',6''-Terbenzothiazole]-7-sulfonic acid, 2''-(4-aminophenyl)-6-methyl-, monosodium salt](/img/structure/B167931.png)
